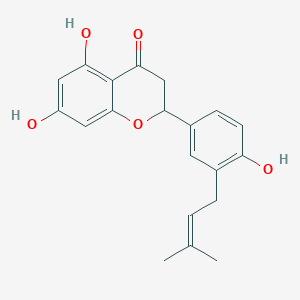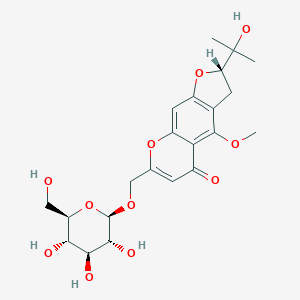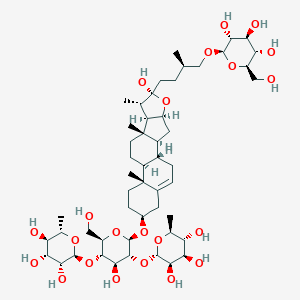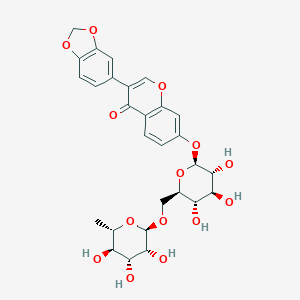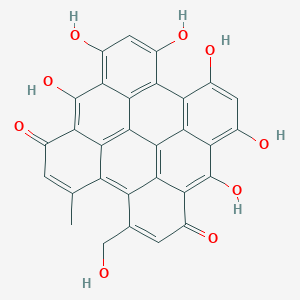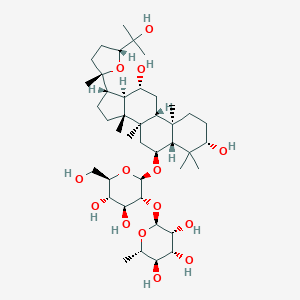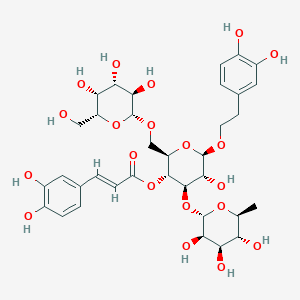
Retusin
科学研究应用
瑞舒坦具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Retusin plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It efficiently attaches low-energy electrons, generating fragment species via dissociative electron attachment (DEA). This interaction is crucial for its antioxidant activity, as this compound can attach solvated electrons and decompose under reductive conditions, such as near the mitochondrial electron transport chain . The compound interacts with enzymes and proteins involved in the electron transport chain, contributing to its radical scavenging activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to generate molecular hydrogen, which possesses selective antioxidant properties. This activity is thought to be responsible for its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, this compound’s interaction with the mitochondrial electron transport chain suggests its role in maintaining cellular energy balance and reducing oxidative damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to attach low-energy electrons and generate fragment species via DEA is a key aspect of its mechanism of action. This compound’s interaction with the mitochondrial electron transport chain leads to the generation of molecular hydrogen and quinone-bearing anions, which serve as electron carriers . These interactions contribute to its antioxidant activity and ability to protect cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by its interactions with low-energy electrons and the mitochondrial electron transport chain. Long-term studies have shown that this compound can maintain its antioxidant activity and protect cells from oxidative damage over extended periods . The compound’s stability and effectiveness may vary depending on the experimental conditions and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, this compound exhibits significant antioxidant and protective effects against oxidative stress. At higher doses, the compound may exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes . It is essential to determine the optimal dosage to maximize the beneficial effects of this compound while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the electron transport chain and oxidative stress response. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . This compound’s ability to generate molecular hydrogen and quinone-bearing anions plays a crucial role in its antioxidant activity and protection against oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . This compound’s ability to attach low-energy electrons and interact with the mitochondrial electron transport chain suggests its preferential localization in mitochondria, where it can exert its antioxidant effects.
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it interacts with the electron transport chain and other biomolecules involved in oxidative stress response. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, enhancing its activity and function . This compound’s localization in mitochondria is crucial for its role in maintaining cellular energy balance and protecting cells from oxidative damage.
准备方法
合成路线和反应条件
瑞舒坦可以通过槲皮素的甲基化合成。该过程涉及使用甲基化试剂,如硫酸二甲酯或碘化甲基,在碱(如碳酸钾)的存在下进行。 反应通常在有机溶剂(如丙酮或二甲基甲酰胺)中,在回流条件下进行 .
工业生产方法
瑞舒坦的工业生产涉及从植物来源中提取该化合物。 例如,它可以从三角叶假酸浆的叶片中分离出来,方法是使用溶剂提取法,然后通过色谱法进行纯化 . 提取过程可能涉及使用乙醇或甲醇等溶剂,纯化可以通过高效液相色谱 (HPLC) 等技术实现。
化学反应分析
反应类型
瑞舒坦经历各种化学反应,包括:
常用试剂和条件
氧化: 高锰酸钾、过氧化氢。
还原: 低能电子、溶剂化电子。
取代: 亲核试剂,如硫醇或胺。
形成的主要产物
氧化: 醌衍生物。
还原: 碎片物种,包括双脱氢阴离子。
取代: 各种取代的黄酮类衍生物。
相似化合物的比较
瑞舒坦在黄酮类化合物中独一无二,因为它具有特定的甲基化模式。类似的化合物包括:
槲皮素: 瑞舒坦的母体化合物,以其抗氧化和抗炎特性而闻名。
山奈酚: 另一种具有类似生物活性的黄酮类化合物,但具有不同的甲基化模式。
杨梅素: 一种具有额外羟基的黄酮类化合物,导致不同的反应性和生物学效应。
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPYJLEJGNWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924839 | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245-15-4 | |
| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retusin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


